An In-depth Technical Guide to the Spectroscopic Data of 2,4,6-Trimethylphenol
An In-depth Technical Guide to the Spectroscopic Data of 2,4,6-Trimethylphenol
This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2,4,6-Trimethylphenol. It is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information and analytical protocols for this compound.
Spectroscopic Data
The following tables summarize the key spectroscopic data for 2,4,6-Trimethylphenol.
Table 1: ¹H NMR Spectroscopic Data of 2,4,6-Trimethylphenol
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.84 | s | 2H | Ar-H |
| 4.45 | s | 1H | OH |
| 2.23 | s | 6H | Ar-CH₃ (ortho) |
| 2.21 | s | 3H | Ar-CH₃ (para) |
Table 2: ¹³C NMR Spectroscopic Data of 2,4,6-Trimethylphenol
| Chemical Shift (δ) ppm | Assignment |
| 151.6 | C -OH |
| 129.1 | Ar-C H |
| 128.7 | Ar-C -CH₃ (para) |
| 122.9 | Ar-C -CH₃ (ortho) |
| 20.4 | Ar-C H₃ (para) |
| 15.9 | Ar-C H₃ (ortho) |
Table 3: IR Spectroscopic Data of 2,4,6-Trimethylphenol
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3605 | Strong, Sharp | O-H stretch (free) |
| 3400-3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |
| 3020 | Medium | C-H stretch (aromatic) |
| 2920 | Medium | C-H stretch (methyl, asymmetric) |
| 2860 | Medium | C-H stretch (methyl, symmetric) |
| 1600, 1480 | Medium-Strong | C=C stretch (aromatic ring) |
| 1202 | Strong | C-O stretch (phenol) |
| 850 | Strong | C-H bend (aromatic, out-of-plane) |
Table 4: Mass Spectrometry (Electron Ionization) Data of 2,4,6-Trimethylphenol [1][2]
| m/z | Relative Intensity (%) | Assignment |
| 136 | 98.0 | [M]⁺ (Molecular Ion) |
| 135 | 34.8 | [M-H]⁺ |
| 121 | 99.99 | [M-CH₃]⁺ (Base Peak) |
| 91 | 16.0 | [C₇H₇]⁺ |
| 77 | 9.3 | [C₆H₅]⁺ |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the steps for preparing and running a sample for both ¹H and ¹³C NMR analysis.[3][4][5][6]
-
Sample Preparation:
-
Accurately weigh 5-25 mg of 2,4,6-trimethylphenol for ¹H NMR, or 50-100 mg for ¹³C NMR, and place it in a clean, dry vial.[5]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to dissolve the sample completely.[3] Gentle vortexing or sonication can aid dissolution.[3]
-
If an internal standard is required for precise chemical shift referencing, add a small amount of Tetramethylsilane (TMS).[4][5]
-
Using a Pasteur pipette, filter the solution through a small plug of glass wool into a clean 5 mm NMR tube to remove any particulate matter.[6]
-
Ensure the sample height in the NMR tube is between 4-5 cm.[3]
-
Wipe the outside of the NMR tube with a lint-free tissue and cap it securely.[3]
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.
-
Place the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.[3]
-
Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.[3]
-
Tune and match the probe to the appropriate nucleus (¹H or ¹³C).[3]
-
Set the acquisition parameters, including the number of scans, spectral width, and relaxation delay, and initiate data collection.[3]
-
After acquisition, process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
2.2 Infrared (IR) Spectroscopy
The following protocol is for obtaining an IR spectrum of a solid sample using the thin solid film or KBr pellet method.[7][8]
-
Thin Solid Film Method:
-
Dissolve a small amount (a few milligrams) of 2,4,6-trimethylphenol in a few drops of a volatile solvent like methylene chloride or acetone.[7]
-
Place a single drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[7]
-
Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[7]
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire the background spectrum (of the clean salt plate and air).
-
Acquire the sample spectrum.
-
-
KBr Pellet Method:
-
Thoroughly grind 1-2 mg of 2,4,6-trimethylphenol with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Transfer the fine powder to a pellet press.
-
Apply pressure to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
-
2.3 Mass Spectrometry (MS)
This protocol describes the general procedure for obtaining an electron ionization (EI) mass spectrum.[9][10][11][12]
-
Sample Introduction and Ionization:
-
Introduce a small amount of the 2,4,6-trimethylphenol sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).[9]
-
Heat the sample in a high vacuum to vaporize it.[9]
-
Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) in the ion source. This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺) and causing fragmentation.[9][10][11]
-
-
Mass Analysis and Detection:
-
Accelerate the resulting ions out of the ion source using an electric field.[9][11]
-
Pass the ions through a magnetic or electric field in the mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.[9][11]
-
The separated ions are detected by an electron multiplier or similar detector, which records the m/z and relative abundance of each ion.[9][11]
-
The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.[10][12]
-
Visualizations
The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of 2,4,6-Trimethylphenol.
References
- 1. 2,4,6-Trimethylphenol | C9H12O | CID 10698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4,6-Trimethylphenol | 527-60-6 | Benchchem [benchchem.com]
- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 4. NMR Spectroscopy [www2.chemistry.msu.edu]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. NMR Sample Preparation [nmr.chem.umn.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. webassign.net [webassign.net]
- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 10. Mass Spectrometry [www2.chemistry.msu.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
